

### comparative analysis of OK-1035 and M3814

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | UPF-1035 |           |
| Cat. No.:            | B030491  | Get Quote |

A Comparative Analysis of OK-1035 and M3814: Two DNA-PK Inhibitors

In the landscape of targeted cancer therapy, inhibitors of the DNA-dependent protein kinase (DNA-PK) have emerged as a promising strategy to enhance the efficacy of DNA-damaging agents such as radiotherapy and chemotherapy. This guide provides a comparative analysis of two such inhibitors: OK-1035, an early-generation DNA-PK inhibitor, and M3814 (also known as peposertib or nedisertib), a more recent and clinically advanced compound. This comparison is intended for researchers, scientists, and drug development professionals, offering a detailed look at their mechanisms, preclinical and clinical data, and experimental protocols.

### Introduction to OK-1035 and M3814

OK-1035 was identified as a potent and selective inhibitor of DNA-PK in the mid-1990s.[1][2] It functions as an ATP-competitive inhibitor of DNA-PK's catalytic activity.[1] While it showed selectivity for DNA-PK over several other protein kinases in initial studies, its development has not progressed to the same extent as newer inhibitors.[1][2]

M3814 (Peposertib/Nedisertib) is a highly potent, selective, and orally bioavailable inhibitor of DNA-PK.[3][4] It is also an ATP-competitive inhibitor that has been extensively evaluated in preclinical and clinical settings.[4][5] M3814 is designed to block the non-homologous end joining (NHEJ) pathway of DNA double-strand break (DSB) repair, thereby sensitizing cancer cells to DNA-damaging therapies.[5][6]

# **Mechanism of Action and Signaling Pathway**



Both OK-1035 and M3814 target the catalytic subunit of DNA-PK (DNA-PKcs), a key enzyme in the NHEJ pathway for repairing DNA DSBs. By inhibiting DNA-PKcs, these molecules prevent the phosphorylation of downstream targets, leading to an accumulation of unrepaired DNA damage and subsequent cell death.



Click to download full resolution via product page



Figure 1: Simplified DNA-PK signaling pathway in NHEJ and points of inhibition.

## **Comparative Performance Data**

The following tables summarize the available quantitative data for OK-1035 and M3814.

| Compound | Target | Mechanism of Action | IC50                                  | References |
|----------|--------|---------------------|---------------------------------------|------------|
| OK-1035  | DNA-PK | ATP-competitive     | 8 μM (later<br>reported as 100<br>μM) | [1][2]     |
| M3814    | DNA-PK | ATP-competitive     | < 3 nM (0.6 nM<br>at 10 μM ATP)       | [4]        |

Table 1: In Vitro Potency against DNA-PK.

| Compound | Preclinical Models                                                   | Key Findings                                                                                                        | References |
|----------|----------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------|------------|
| OK-1035  | Murine leukemia cells                                                | Retarded DNA repair                                                                                                 | [2]        |
| M3814    | Multiple cancer cell<br>lines and human<br>tumor xenograft<br>models | Sensitizes cells to ionizing radiation and chemotherapy; leads to complete tumor regression in some in vivo models. | [3][4][7]  |

Table 2: Summary of Preclinical Efficacy.



| Compound | Phase of<br>Development       | Key Findings                                                                                                                                 | References |
|----------|-------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------|------------|
| OK-1035  | Preclinical                   | No recent clinical trial data available under this name.                                                                                     | N/A        |
| M3814    | Phase I/II Clinical<br>Trials | Well-tolerated with modest single-agent efficacy. Recommended Phase II dose established. Ongoing trials in combination with chemo-radiation. | [8][9][10] |

Table 3: Clinical Development Status.

### **Experimental Protocols**

Detailed methodologies for key experiments are crucial for the interpretation and replication of findings.

In Vitro DNA-PK Inhibition Assay (General Protocol):

A common method to determine the IC50 of a DNA-PK inhibitor involves a kinase activity assay.





Click to download full resolution via product page

Figure 2: General workflow for an in vitro DNA-PK inhibition assay.



Cell-Based Assay for DNA Damage and Repair:

Immunofluorescence staining for yH2AX, a marker of DNA double-strand breaks, is a standard method to assess the cellular effects of DNA-PK inhibitors.

- Cell Culture and Treatment: Cancer cells are cultured and treated with the DNA-PK inhibitor (OK-1035 or M3814) with or without a DNA-damaging agent (e.g., ionizing radiation or a chemotherapeutic).
- Immunofluorescence: Cells are fixed, permeabilized, and incubated with a primary antibody against yH2AX, followed by a fluorescently labeled secondary antibody.
- Microscopy and Analysis: The number of yH2AX foci per cell is quantified using fluorescence microscopy. An increase in the number and persistence of foci in inhibitor-treated cells indicates inhibition of DNA repair.

In Vivo Xenograft Studies (M3814):

- Tumor Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.[7]
- Treatment: Once tumors reach a specified volume, mice are treated with M3814 (administered orally), a DNA-damaging agent (e.g., fractionated radiotherapy), or a combination of both.[3][7]
- Tumor Growth Monitoring: Tumor volume is measured regularly to assess treatment efficacy.
   [7][11]
- Pharmacodynamic Assessments: Tumor tissues can be collected at various time points to measure the inhibition of DNA-PK phosphorylation and other biomarkers.[4][7]

## **Comparative Summary**

M3814 represents a significant advancement over the earlier DNA-PK inhibitor, OK-1035. The most striking difference lies in their potency, with M3814 exhibiting inhibitory activity in the nanomolar range, whereas OK-1035 is active in the micromolar range. This increased potency often translates to better efficacy at lower, more tolerable doses in a clinical setting.



Furthermore, the extent of preclinical and clinical investigation for M3814 far surpasses that for OK-1035. M3814 has a robust data package supporting its mechanism of action and its potential as a combination therapy, and it is actively being evaluated in human clinical trials.[8] [12][13] In contrast, the development of OK-1035 appears to have been discontinued or at least has not been prominently reported in recent scientific literature.

For researchers and drug developers, M3814 serves as a current benchmark for a clinical-stage DNA-PK inhibitor. The data from M3814 studies provide valuable insights into the therapeutic potential and challenges of targeting the DNA-PK pathway in oncology. While OK-1035 was an important early tool compound for understanding DNA-PK, its lower potency and lack of recent development limit its current relevance for clinical translation.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. OK-1035, a selective inhibitor of DNA-dependent protein kinase PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Decoding Nedisertib (M3814): An Exploration of DNA-PKcs Inhibition and Structural Dynamics in DNA Repair | Bimake [bimake.com]
- 6. Frontiers | DNA-PK Inhibitor, M3814, as a New Combination Partner of Mylotarg in the Treatment of Acute Myeloid Leukemia [frontiersin.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ascopubs.org [ascopubs.org]
- 9. A first-in-man phase 1 study of the DNA-dependent protein kinase inhibitor peposertib (formerly M3814) in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]



- 10. ASCO American Society of Clinical Oncology [asco.org]
- 11. Activity of M3814, an Oral DNA-PK Inhibitor, In Combination with Topoisomerase II Inhibitors in Ovarian Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Facebook [cancer.gov]
- 13. Phase I Trial of DNA-PK inhibitor (M3814) in Combination with Radiation and Adjuvant Temozolomide in Newly Diagnosed MGMT Unmethylated Glioblastoma [mdanderson.org]
- To cite this document: BenchChem. [comparative analysis of OK-1035 and M3814].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b030491#comparative-analysis-of-ok-1035-and-m3814]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com